4-(3-Chloro-4-fluorophenyl)aniline
Overview
Description
4-(3-Chloro-4-fluorophenyl)aniline is a dihalo-substituted aniline . It is a compound of interest in medicinal chemistry due to its wide range of biological properties .
Synthesis Analysis
The synthesis of 4-(3-Chloro-4-fluorophenyl)aniline involves several steps. An improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in one protocol . Another synthesis method involves the condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl .Molecular Structure Analysis
The structural and spectroscopic properties of 4-(3-Chloro-4-fluorophenyl)aniline were investigated using quantum calculations . The density functional theory approach at B3LYP/6–31G (d) data set was applied .Chemical Reactions Analysis
4-(3-Chloro-4-fluorophenyl)aniline has been used in the synthesis of various compounds. For example, it has been used in the O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl)morpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Chloro-4-fluorophenyl)aniline can be determined using various methods. For example, its enthalpy of vaporization at boiling point (487.15K) is 42.561kjoule/mol .Scientific Research Applications
Summary of the Application
“4-(3-Chloro-4-fluorophenyl)aniline” is used as a precursor to synthesize a Schiff base ligand, which is then used to form metal complexes. These complexes have been studied for their antibacterial properties .
Methods of Application or Experimental Procedures
The Schiff base ligand is synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. This ligand is then used to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium .
Results or Outcomes
The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
2. Application in Tyrosinase Inhibition Research
Summary of the Application
“4-(3-Chloro-4-fluorophenyl)aniline” is used in the synthesis of compounds that inhibit tyrosinase, an enzyme implicated in melanin production. Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Methods of Application or Experimental Procedures
The 3-chloro-4-fluorophenyl fragment is incorporated into distinct chemotypes, which are then tested for their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR) .
Results or Outcomes
The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .
3. Application in the Synthesis of Quinoline Derivatives
Summary of the Application
“4-(3-Chloro-4-fluorophenyl)aniline” is used in the synthesis of quinoline derivatives. These derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Methods of Application or Experimental Procedures
The 3-chloro-4-fluorophenyl fragment is incorporated into distinct chemotypes, which are then tested for their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR) .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
4. Application in the Synthesis of Lapatinib
Summary of the Application
“4-(3-Chloro-4-fluorophenyl)aniline” is used as an intermediate in the synthesis of Lapatinib , a drug used to treat certain types of breast cancer.
Results or Outcomes
The successful synthesis of Lapatinib, a potent drug used in the treatment of breast cancer .
5. Application in the Synthesis of Quinazolin-6-yl Acetate
Summary of the Application
“4-(3-Chloro-4-fluorophenyl)aniline” is used in the preparation of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .
Results or Outcomes
The successful synthesis of 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate .
6. Application in Suzuki-Miyaura Coupling
Summary of the Application
“4-(3-Chloro-4-fluorophenyl)aniline” is used as a reactant in Suzuki-Miyaura coupling reactions .
Methods of Application or Experimental Procedures
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Results or Outcomes
The successful execution of Suzuki-Miyaura coupling reactions using “4-(3-Chloro-4-fluorophenyl)aniline” as a reactant .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVTXWUIMEPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609772 | |
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)aniline | |
CAS RN |
405058-02-8 | |
Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405058-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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